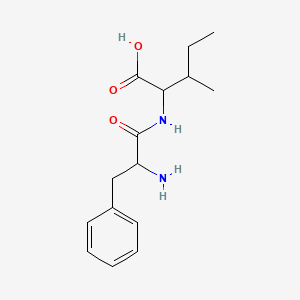![molecular formula C9H10N2S B15358807 2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)
2-Thieno[3,2-b]pyridin-5-yl-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thieno[3,2-b]pyridin-5-ylethanamine is a heterocyclic organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological and pharmacological activities, making them valuable in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-thieno[3,2-b]pyridin-5-ylethanamine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as thieno[3,2-b]pyridine derivatives, followed by functional group modifications. Reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures.
Industrial Production Methods: On an industrial scale, the production of 2-thieno[3,2-b]pyridin-5-ylethanamine involves optimizing these synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Thieno[3,2-b]pyridin-5-ylethanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Applications De Recherche Scientifique
2-Thieno[3,2-b]pyridin-5-ylethanamine has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, such as antimicrobial and antifungal properties.
Medicine: It has potential therapeutic uses, including anticancer and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
2-Thieno[3,2-b]pyridin-5-ylethanamine is similar to other thienopyridine derivatives, such as thieno[2,3-b]pyridine and thieno[3,4-b]pyridine[_{{{CITATION{{{_3{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b .... it is unique in its specific structural features and biological activities. These differences make it valuable for specific applications where other compounds may not be as effective.
Comparaison Avec Des Composés Similaires
Thieno[2,3-b]pyridine
Thieno[3,4-b]pyridine
Thieno[2,3-d]pyrimidine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C9H10N2S |
|---|---|
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
2-thieno[3,2-b]pyridin-5-ylethanamine |
InChI |
InChI=1S/C9H10N2S/c10-5-3-7-1-2-9-8(11-7)4-6-12-9/h1-2,4,6H,3,5,10H2 |
Clé InChI |
QXUAKHFENWSACM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CS2)N=C1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




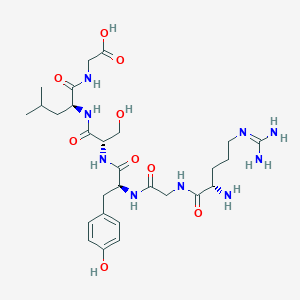
![3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
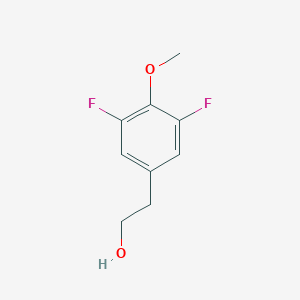
![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
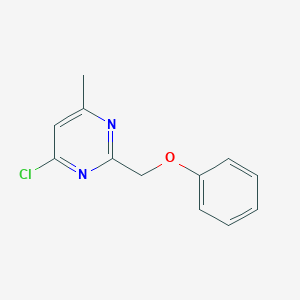
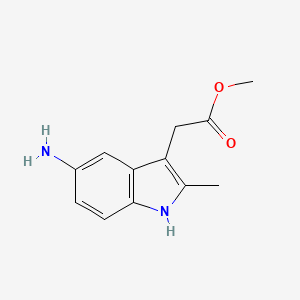

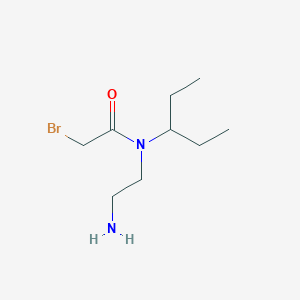
![4-Chloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B15358790.png)
![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B15358793.png)
![1-ethyl-9H-pyrano[3,4-b]indol-3-one](/img/structure/B15358796.png)
